molecular formula C₁₈H₂₅NO₄S B1663204 Estradiol 3-sulfamate CAS No. 172377-52-5

Estradiol 3-sulfamate

Cat. No. B1663204
M. Wt: 351.5 g/mol
InChI Key: YXYXCSOJKUAPJI-ZBRFXRBCSA-N
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Description

Estradiol 3-sulfamate (E2MATE) is a synthetic compound that has been shown to have potential applications in scientific research. It is a derivative of estradiol, a natural hormone that plays a key role in the reproductive system of females. E2MATE has been found to have unique properties that make it useful for studying various biological processes.

Scientific Research Applications

Anticancer Activity

Estradiol 3-sulfamate derivatives, such as estradiol-3,17-O,O-bis-sulfamates, have shown promising results in the field of cancer research. These derivatives exhibit significant anticancer activity, particularly against hormone-dependent cancers like breast cancer. They function by inhibiting steroid sulfatase (STS), an enzyme involved in estrogen biosynthesis, and display potent antiproliferative and antiangiogenic properties. Research has indicated that certain estradiol bis-sulfamates are effective STS inhibitors and possess considerable potential as anticancer agents. Their activities have been confirmed in various cancer models, including breast and prostate cancer xenografts, showcasing their efficacy in reducing tumor growth or inducing regression ((Bubert et al., 2007), (Leese et al., 2005), (Leese et al., 2006)).

Endocrine Therapy

Estradiol 3-sulfamates have also been explored in endocrine therapy for hormone-dependent diseases. These compounds have been shown to be effective inhibitors of steroid sulfatase, an enzyme that catalyzes the hydrolysis of estrone sulfate to estrone, a precursor for the formation of estradiol. By inhibiting this enzyme, estradiol 3-sulfamates can reduce the levels of active estrogens, which are critical in the development and progression of hormone-dependent cancers. This approach has stimulated clinical investigation of these derivatives for potential use in endocrine therapy (Thomas & Potter, 2015)).

Oral Estrogen Therapy

In the context of hormone replacement therapy, estradiol sulfamates like estradiol 3-sulfamate have shown promising results as orally active prodrugs of estrogens. They have a higher systemic but lower hepatic estrogenic activity compared to their parent steroids. This unique profile is achieved through their first passage through the liver in erythrocytes, followed by systemic hydrolysis, which releases the 'parent' estrogen. Such characteristics make estradiol sulfamates suitablefor oral estrogen therapy, potentially reducing the hepatic side effects commonly observed with conventional estrogens. This application has implications for fertility control and hormone replacement therapy in both men and women, offering an innovative approach to natural estrogen use (Elger et al., 2001), (Risbridger et al., 2001)).

Enzyme Immunoassay Development

Estradiol sulfamates have been utilized in the development of specific enzyme immunoassays (EIA) for the detection and measurement of estrogen sulfamates. This application is significant for both clinical and research purposes, as it enables the accurate monitoring of these compounds in various biological samples. The development of EIAs for estrogen sulfamates, including estradiol 3-sulfamate, allows for more effective tracking of their pharmacokinetics and dynamics, aiding in the optimization of their therapeutic use (Schwarz et al., 1999)).

Carbonic Anhydrase Inhibition

Estradiol 3-sulfamate and its derivatives have been studied as inhibitors of carbonic anhydrase (CA), particularly CA IX, a transmembrane enzyme associated with tumors. These inhibitors have demonstrated efficacy in reducing the activity of CA isozymes involved in tumorigenesis, suggesting a potential role in cancer therapy beyond their function as steroid sulfatase inhibitors. This dual action against both CA and steroid sulfatase presents a novel avenue for the treatment of hypoxic tumors that are nonresponsive to traditional treatments (Winum et al., 2003)).

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,20H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYXCSOJKUAPJI-ZBRFXRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801337121
Record name Estradiol sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol 3-sulfamate

CAS RN

172377-52-5
Record name Estradiol sulfamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172377525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol sulfamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Estradiol sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17ï?¢)-17-hydroxyestra-1,3,5(10)-trien-3-yl sulfamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL SULFAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO55ODW08Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
W Elger, A Barth, A Hedden… - Reproduction …, 2001 - CSIRO Publishing
… This paper summarizes our current estrogen research, in particular the pharmacodynamic and pharmacokinetic evaluation of estradiol-3-sulfamate (J995) (Fig. 1). Estradiol sulfamate is …
Number of citations: 32 www.publish.csiro.au
S Schwarz, M Schumacher, A Nanninga, G Weber… - Steroids, 1999 - Elsevier
… biotinylated hapten derivative as a tracer in combination with a streptavidin-peroxidase-tetramethylbenzidine based detection system allowed the measurement of estradiol 3-sulfamate (…
Number of citations: 14 www.sciencedirect.com
W Elger, S Schwarz, A Hedden, G Reddersen… - The Journal of steroid …, 1995 - Elsevier
Oral therapy with natural or synthetic estrogens, like ethinylestradiol, suffers from low, suboptimally defined bioavailability and excess hepatic estrogen actions.N,N-alkylated and non-…
Number of citations: 206 www.sciencedirect.com
S Schwarz, I Thieme, M Richter, B Undeutsch… - Steroids, 1996 - Elsevier
… Later on, estradiol-3-sulfamate (7) was selected for initial toxicological and clinical studies. For this reason, efforts were made to synthesize compound 7 on a multigram (100g) scale. …
Number of citations: 54 www.sciencedirect.com
SJ Williams - Expert opinion on therapeutic patents, 2013 - Taylor & Francis
Introduction: Steroid sulfatase (STS) converts sulfated hormones to free hormones of importance in hormone-dependent diseases such as breast cancer and endometriosis. …
Number of citations: 58 www.tandfonline.com
H Zimmermann, W Elger, M Oettel, S Schwarz - Toxicology Letters, 1996 - infona.pl
After oral administration J 995 is a strong estrogen in rodents. Concerning the uterotrophic and vaginotrophic activities it is about 5-10 fold more active than EE.In different centres the …
Number of citations: 3 www.infona.pl
L Secky, M Svoboda, L Klameth, E Bajna… - Journal of drug …, 2013 - hindawi.com
… developed, a number of successful products in which the sulfate moiety was replaced by a sulfamate, for example, estrone 3-o-sulfamate were introduced, and estradiol 3-sulfamate …
Number of citations: 66 www.hindawi.com
M Oettel, W Elger, T Gräser, C Holz… - Gynecological …, 2001 - Taylor & Francis
… Therefore, 17β-estradiol-3-sulfamate has received the nickname ‘the oral patch’. As discussed above, the antiproliferative actions of sulfamates are promising with regard to the …
Number of citations: 8 www.tandfonline.com
A Karnjanapiboonwong, DA Chase, JE Cañas… - Ecotoxicology and …, 2011 - Elsevier
Pharmaceuticals and personal care products (PPCPs) have emerged as a group of potential environmental contaminants of concern. PPCPs in soil may enter terrestrial food webs via …
Number of citations: 122 www.sciencedirect.com
A Karnjanapiboonwong - 2010 - researchgate.net
Pharmaceuticals and personal care products (PPCPs) have been identified in the environment and recent studies have focused on their ecotoxicity (Daughton and Ternes 1999). Some …
Number of citations: 2 www.researchgate.net

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